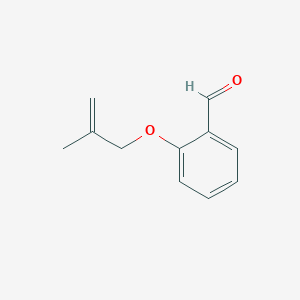

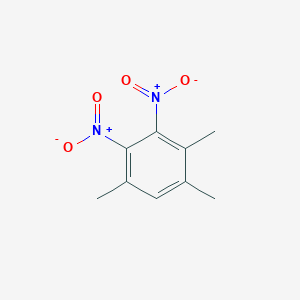

2-(2-Methyl-allyloxy)-benzaldehyde

説明

“2-(2-Methyl-allyloxy)-benzaldehyde” is a chemical compound. However, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as 2-((allyloxy)methyl)oxirane , have been studied extensively.

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Methyl-allyloxy)-benzaldehyde” has been reported in the literature. For instance, a study describes the synthesis of 2-vinyl-2,4-dihydro-benzo[1,4]dioxin, oxazine, and diazine products through a tandem Pd-catalyzed allylic substitution of (Z)-but-2-ene-1,4-diacetate with 1,2-bifunctional nucleophiles and subsequent cyclization .

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Methyl-allyloxy)-benzaldehyde” are not explicitly documented. However, compounds with similar structures have been studied. For instance, the reaction between 2-methylallyl radicals and oxygen molecules has been investigated using experimental and computational methods .

科学的研究の応用

Electrosynthesis in Organic Chemistry

Franco, Olivero, and Duñach (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, focusing on o-(allyloxy)benzaldehydes. They achieved the synthesis of homoallylic alcohols with 2-hydroxyphenyl substituents, demonstrating the potential of 2-(2-Methyl-allyloxy)-benzaldehyde in electrosynthesis (Delphine Franco, S. Olivero, E. Duñach, 1997).

Polymer Science

Sane et al. (2013) synthesized new initiators containing “clickable” aldehyde and allyloxy functional groups for polymerization processes. These initiators, derived from 2-(2-Methyl-allyloxy)-benzaldehyde, were employed for the polymerization of e-caprolactone and methyl methacrylate, showcasing its utility in creating functionalized polymers (P. Sane, Bhausaheb V. Tawade, Indravadan Parmar, S. Kumari, Samadhan S. Nagane, P. Wadgaonkar, 2013).

Bioproduction of Benzaldehyde

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a valuable molecule in the flavor industry, using Pichia pastoris in a two-phase partitioning bioreactor. Their work suggests the potential application of 2-(2-Methyl-allyloxy)-benzaldehyde in enhancing the bioproduction of benzaldehyde (Tom K. J. Craig, Andrew J. Daugulis, 2013).

作用機序

The mechanism of action of “2-(2-Methyl-allyloxy)-benzaldehyde” is not well-documented. However, allyl derivatives have shown anticancer activity both in vitro and in vivo in a large number of cancers .

特性

IUPAC Name |

2-(2-methylprop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPELHBEYALIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324442 | |

| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-allyloxy)-benzaldehyde | |

CAS RN |

38002-87-8 | |

| Record name | 2-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38002-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)